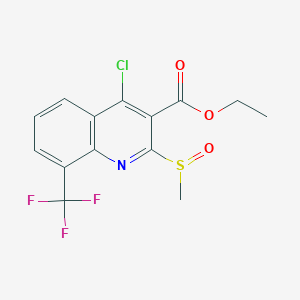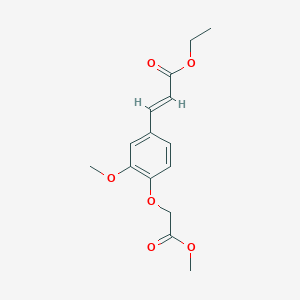
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate
描述
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate, also known as CPTMQ, is a synthetic compound that belongs to the quinoline family. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.
作用机制
The exact mechanism of action of Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate is not fully understood, but it is believed to interact with specific targets in cells and tissues. It has been shown to bind to certain proteins and enzymes, which can affect their activity and function. Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate may also modulate signaling pathways and gene expression, leading to changes in cellular processes and physiological responses.
Biochemical and Physiological Effects:
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in inflammation and neurodegenerative diseases. Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate has also been shown to modulate the activity of ion channels, such as the NMDA receptor, which plays a role in learning and memory. In addition, Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate has been found to have anti-cancer properties, inducing apoptosis in cancer cells.
实验室实验的优点和局限性
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate has several advantages as a research tool, including its unique chemical structure, high potency, and selectivity for specific targets. It is also relatively easy to synthesize and can be modified to create analogs with different properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research involving Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate. One area of interest is its potential as a therapeutic agent for various diseases, including inflammation, neurodegenerative disorders, and cancer. Further studies are needed to determine its efficacy and safety in vivo. Another direction is the development of new analogs with improved properties, such as increased potency and selectivity. Additionally, Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate could be used as a tool to study the structure and function of specific proteins and enzymes, leading to a better understanding of their role in disease and potential as drug targets.
In conclusion, Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate has potential applications in scientific research due to its unique chemical structure and properties. It has been investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties, as well as its ability to modulate ion channels and neurotransmitter receptors. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
科学研究应用
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate has shown potential as a research tool in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been used as a probe to study protein-ligand interactions, enzyme inhibition, and receptor binding. Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate has also been investigated for its anti-inflammatory and anti-cancer properties, as well as its ability to modulate ion channels and neurotransmitter receptors.
属性
IUPAC Name |
ethyl 4-chloro-2-methylsulfinyl-8-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-3-22-13(20)9-10(15)7-5-4-6-8(14(16,17)18)11(7)19-12(9)23(2)21/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVZFVXSGUBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-benzodioxol-5-yl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042648.png)
![4-(trifluoromethyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042650.png)
![Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B3042653.png)
![Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042654.png)



![2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3042661.png)

![1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042665.png)
![1-[2-(4-Chlorophenyl)sulfonylethylsulfonyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042666.png)
![N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3042668.png)
![N-[3-(4-bromo-1-methylpyrazol-3-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B3042669.png)
![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)